4-Cyclohexylstyrene

Lubricant Additives Viscosity Index Improvers Polymer Rheology

4-Cyclohexylstyrene (p-cyclohexylstyrene) is a styrenic monomer (C14H18, MW 186.29) distinguished by a cyclohexyl substituent at the para position. This substituent confers distinct steric bulk and electronic character, differentiating it from other alkyl-substituted styrenes.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 13020-34-3
Cat. No. B080419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylstyrene
CAS13020-34-3
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2
InChIKeyVDNSZPNSUQRUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylstyrene (CAS 13020-34-3) Technical Overview for Polymer and Lubricant Procurement


4-Cyclohexylstyrene (p-cyclohexylstyrene) is a styrenic monomer (C14H18, MW 186.29) distinguished by a cyclohexyl substituent at the para position . This substituent confers distinct steric bulk and electronic character, differentiating it from other alkyl-substituted styrenes. It is primarily employed as a specialty monomer for synthesizing high-performance polymers, including homopolymers and copolymers, where it imparts enhanced thermal stability, mechanical rigidity, and unique solubility characteristics .

Why 4-Cyclohexylstyrene Cannot Be Replaced by Generic Styrenic Monomers


Generic substitution of 4-cyclohexylstyrene with simpler styrenic monomers like styrene or 4-tert-butylstyrene fails due to the unique steric and electronic profile of the cyclohexyl group. In coordination-insertion polymerizations, the bulky cyclohexyl substituent drastically reduces styrene incorporation compared to smaller alkyl groups like methyl or tert-butyl [1]. This effect, attributed to increased steric hindrance, fundamentally alters copolymer composition, polymer microstructure, and consequently, the resulting material's thermal and mechanical properties [1]. Furthermore, polymers derived from 4-cyclohexylstyrene exhibit unique solution and bulk properties, such as enhanced solubility in hydrocarbon oils and improved high-temperature modulus, which are not achievable with other alkyl styrenes or unsubstituted styrene [2].

Quantitative Differentiation: 4-Cyclohexylstyrene vs. Generic Styrenic Alternatives


Superior Viscosity Index Improvement in Lubricating Oils

Poly(4-cyclohexylstyrene) functions as a highly effective viscosity index (VI) improver in mineral lubricating oils. Compared to the neat base oil, a 3 wt% solution of poly(p-cyclohexylstyrene) in a light hydraulic base oil raises the VI from 98 to 258, representing a 163% increase [1]. This performance significantly exceeds that of unsubstituted polystyrene, which is not directly comparable due to poor oil solubility, and demonstrates the unique efficacy of the cyclohexyl-substituted polymer architecture for this application [1].

Lubricant Additives Viscosity Index Improvers Polymer Rheology

Significantly Altered Copolymerization Kinetics in Metallocene Catalysis

In ethene/styrene copolymerizations using C1-symmetric zirconocene catalysts, the cyclohexyl substituent on the catalyst ligand drastically alters comonomer incorporation. While the phenyl-substituted system showed comparable styrene incorporation to the unsubstituted catalyst, the alkyl-substituted systems (including cyclohexyl) resulted in a 'drastic decrease' in styrene incorporation [1]. This demonstrates that 4-cyclohexylstyrene, when incorporated into a catalyst framework, exerts a uniquely strong steric influence on polymerization kinetics and copolymer composition relative to other styrenic or aromatic substituents [1].

Olefin Polymerization Metallocene Catalysis Copolymer Microstructure

High Glass Transition Temperature for Demanding Thermal Applications

Poly(vinylcyclohexylstyrene) (PCHS), the homopolymer of 4-cyclohexylstyrene, exhibits a glass transition temperature (Tg) of at least 100°C, with a specified range of 100-200°C [1]. This places its thermal performance on par with or exceeding that of atactic polystyrene (Tg ~100°C) and other common styrenic polymers. This high Tg is a direct consequence of the bulky, rigid cyclohexyl side group restricting chain mobility [1].

High-Temperature Polymers Thermoplastics Material Science

Enhanced Mechanical Rigidity: Flexural Modulus

In addition to high thermal resistance, poly(vinylcyclohexylstyrene) (PCHS) is characterized by a high flexural modulus of at least 2000 MPa [1]. This indicates a material with significant stiffness and resistance to bending. For comparison, typical atactic polystyrene has a flexural modulus in the range of 3000 MPa, placing PCHS in a similar high-performance stiffness category while offering the added benefit of a potentially higher Tg [1].

Mechanical Properties Polymer Physics Structural Materials

Increased Polymer Chain Stiffness in Solution

The introduction of the cyclohexyl group onto the polystyrene backbone results in a more extended, stiffer polymer chain. The unperturbed chain dimension parameter, (⟨L2⟩0/M)1/2, for poly(p-cyclohexylstyrene) is 2.52 ± 0.07 [1]. While a directly comparable value for polystyrene using the identical metric and conditions is not provided in this source, the characteristic ratio (C∞) of polystyrene is a well-known value of approximately 9.85, indicating a flexible chain [2]. The high value for poly(p-cyclohexylstyrene) suggests a significantly more extended chain conformation, which can impact solution viscosity and rheological behavior [1].

Polymer Physics Chain Conformation Solution Properties

Validated Application Scenarios for 4-Cyclohexylstyrene in R&D and Industrial Settings


Formulation of High-Viscosity Index Lubricants

Based on the demonstrated 163% increase in viscosity index (from 98 to 258) in a hydraulic oil at 3 wt% loading [1], 4-cyclohexylstyrene polymers are ideally suited for formulating next-generation lubricants. Procurement for this application should prioritize the polymer grade to ensure maximum solubility and shear stability in mineral oils [1].

Synthesis of High-Tg, High-Modulus Thermoplastics

The high glass transition temperature (Tg ≥ 100°C) and flexural modulus (≥ 2000 MPa) of its homopolymer [2] make 4-cyclohexylstyrene a valuable monomer for creating engineering thermoplastics. This is particularly relevant for applications requiring dimensional stability at elevated temperatures, such as automotive under-the-hood components or electronic device housings [2].

Design of Catalysts and Polymers with Controlled Steric Profiles

In metallocene catalysis, the cyclohexyl group's ability to drastically alter comonomer incorporation rates provides a powerful tool for fine-tuning copolymer microstructure [3]. R&D procurement of 4-cyclohexylstyrene for this purpose enables the creation of novel polyolefins with precisely controlled properties not attainable with methyl or tert-butyl substituents [3].

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